7-Bromo-1h-benzo[e]indole-1,2(3h)-dione

Catalog No.
S14856578
CAS No.
116487-43-5
M.F
C12H6BrNO2
M. Wt
276.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione

CAS Number

116487-43-5

Product Name

7-Bromo-1h-benzo[e]indole-1,2(3h)-dione

IUPAC Name

7-bromo-3H-benzo[e]indole-1,2-dione

Molecular Formula

C12H6BrNO2

Molecular Weight

276.08 g/mol

InChI

InChI=1S/C12H6BrNO2/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(15)12(16)14-9/h1-5H,(H,14,15,16)

InChI Key

SIBCTUAQBGSCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)C=C1Br

7-Bromo-1H-benzo[e]indole-1,2(3H)-dione is a heterocyclic compound that belongs to the class of indole derivatives. Its molecular formula is C12H6BrNO2C_{12}H_6BrNO_2 and it features a bromine atom at the 7-position of the benzo[e]indole core structure. The compound is characterized by its unique fused ring system, which combines an indole moiety with a dione functionality, contributing to its potential biological activities and chemical reactivity. The compound's structure allows for various interactions with biological targets, making it of interest in medicinal chemistry and pharmacology .

Due to its electrophilic sites. Common reactions include:

  • Bromination: The introduction of additional bromine atoms at various positions on the indole ring.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl groups, leading to the formation of various derivatives.
  • Cyclization Reactions: It can react with amines or other nucleophiles to form more complex heterocycles.

These reactions are significant for synthesizing analogs with enhanced biological activity .

Research indicates that 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione exhibits notable biological activities, including:

  • Anticancer Properties: Studies show that this compound can inhibit specific cancer cell lines through mechanisms involving topoisomerase II inhibition .
  • Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells .

These properties highlight its potential as a lead compound in drug development.

The synthesis of 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione typically involves:

  • Bromination of Benzo[e]indole: This is often achieved using bromine or brominating agents under controlled conditions.
  • Formation of Dione Structure: The dione functionality can be introduced through oxidation reactions or by reacting benzo[e]indole derivatives with appropriate oxidizing agents.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

7-Bromo-1H-benzo[e]indole-1,2(3H)-dione has several applications in:

  • Pharmaceutical Research: Due to its anticancer and antimicrobial properties, it serves as a candidate for developing new therapeutic agents.
  • Chemical Biology: It is used in studies exploring enzyme interactions and mechanisms of action in biological systems.
  • Material Science: Its unique structure may find applications in developing novel materials with specific electronic or optical properties .

Interaction studies involving 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione have focused on:

  • Binding Affinity: Investigations into how well the compound binds to target proteins such as topoisomerases and other enzymes.
  • Molecular Docking Studies: Computational modeling has been employed to predict how the compound interacts at the molecular level with various biological targets, providing insights into its mechanism of action .

These studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.

Several compounds share structural similarities with 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleIndole structure with a bromine substituentKnown for its role in organic synthesis
Benz[e]isatinContains an isatin moietyExhibits significant anti-tumor activity
Indole-3-carboxaldehydeSimple indole derivativeUsed in various synthetic pathways

Uniqueness of 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione

What sets 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione apart from these similar compounds is its specific combination of a bromine atom and dione functionality within a fused ring system. This unique arrangement not only influences its chemical reactivity but also enhances its biological activity compared to simpler indoles or isatin derivatives. Its ability to inhibit topoisomerases further distinguishes it as a promising candidate for cancer therapeutics .

Traditional Synthetic Pathways for Indole-2,3-dione Scaffolds

The indole-2,3-dione (isatin) core has historically been synthesized via the Sandmeyer reaction, a two-step process involving condensation of chloral hydrate, hydroxylamine hydrochloride, and substituted anilines to form α-isonitrosoacetanilide intermediates, followed by cyclization in concentrated sulfuric acid. For brominated derivatives, 4-bromoaniline serves as the starting material, undergoing initial amidation with chloral hydrate and hydroxylamine to yield N-(4-bromo-phenyl)-2-hydroxyimino-acetamide (Scheme 1). Cyclization at 65–80°C in sulfuric acid furnishes 5-bromo-1H-indole-2,3-dione, demonstrating a total yield of 51–68%.

Stolle’s method, an alternative to Sandmeyer, employs phenylglycine derivatives condensed with chloral hydrate under acidic conditions, enabling access to N-substituted isatins. While this method avoids nitroso intermediates, it faces limitations in regioselectivity for 7-bromo analogues due to steric hindrance at the benzo[e]indole fusion site.

MethodStarting MaterialKey IntermediateCyclization ConditionsYield (%)
Sandmeyer4-Bromoanilineα-IsonitrosoacetanilideH~2~SO~4~, 70–80°C67–80
StollePhenylglycineN-AcylphenylglycineHCl, reflux45–60

The regiochemical challenge of introducing bromine at the 7-position (rather than 5- or 6-positions) necessitates careful selection of substituted anilines and optimization of cyclization kinetics.

Transition Metal-Catalyzed Cross-Coupling Strategies for Brominated Analogues

Transition metal catalysis has revolutionized the functionalization of indole-2,3-diones, particularly for introducing bromine at the 7-position. Palladium-catalyzed Suzuki-Miyaura cross-coupling enables direct arylation of preformed indole-2,3-dione scaffolds. For example, 5-bromo-isatin derivatives undergo coupling with arylboronic acids in the presence of Pd(PPh~3~)~4~ and Na~2~CO~3~, achieving 7-aryl substitution with yields up to 85%.

Buchwald-Hartwig amination further diversifies the scaffold by introducing nitrogen-based substituents. A study demonstrated that treating 7-bromo-1H-benzo[e]indole-1,2(3H)-dione with secondary amines and Pd~2~(dba)~3~/Xantphos catalyzes C–N bond formation at the 7-position, yielding pharmacologically active analogues with IC~50~ values <1 μM for MAO-B inhibition.

Reaction TypeCatalyst SystemSubstrateProductYield (%)
Suzuki-MiyauraPd(PPh~3~)~4~, Na~2~CO~3~5-Bromo-isatin7-Aryl-indole-2,3-dione75–85
Buchwald-HartwigPd~2~(dba)~3~, Xantphos7-Bromo-indole-2,3-dione7-Aminoalkyl-indole-2,3-dione60–78

These methods underscore the versatility of transition metals in overcoming regiochemical limitations inherent to classical approaches.

Microwave-Assisted and Solvent-Free Approaches in Heterocyclic Functionalization

Microwave irradiation significantly accelerates the synthesis of 7-bromo derivatives by enhancing reaction kinetics. A reported three-component reaction involving isatin, propargylamines, and aryl halides under microwave conditions (150°C, 20 min) achieves 7-bromo-functionalized spiroxindoles with 92% yield, compared to 12 hours under conventional heating.

Solvent-free cyclization techniques, utilizing concentrated sulfuric acid or ionic liquids, minimize environmental impact. For instance, cyclizing N-(4-bromo-phenyl)-2-hydroxyimino-acetamide in solvent-free H~2~SO~4~ at 70°C produces 7-bromo-1H-benzo[e]indole-1,2(3H)-dione in 73% yield, avoiding toxic organic solvents.

ConditionReaction TimeTemperatureYield (%)Energy Efficiency
Conventional1 hour70°C67–73Moderate
Microwave20 minutes150°C85–92High
Solvent-free45 minutes80°C70–75High

These green methodologies not only improve efficiency but also align with sustainable chemistry principles.

The synthesis and mechanistic understanding of 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione represents a complex area of heterocyclic chemistry that requires detailed examination of both kinetic and thermodynamic factors [1] [2] [3]. This compound belongs to the broader class of benzo-fused indole-diones, which exhibit unique reactivity patterns due to their polycyclic aromatic structure and the presence of electron-withdrawing carbonyl groups [4] [5] [6].

The cyclization processes leading to the formation of this compound involve multiple mechanistic pathways, including thermal cyclization, photochemical processes, and metal-catalyzed transformations [7] [8] [9]. Understanding these mechanisms is crucial for optimizing synthetic routes and predicting regioselectivity outcomes in the formation of substituted derivatives [10] [11] [12].

Reaction Kinetics of Bromine Substitution in Polycyclic Indole Systems

The kinetics of bromine substitution in polycyclic indole systems, particularly those leading to 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione, exhibit complex temperature-dependent behavior that reflects the interplay between electronic and steric factors [13] [14] [15]. Research has demonstrated that bromination reactions in these systems follow distinct mechanistic pathways depending on the reaction conditions and substrate structure [16] [13] [17].

Temperature effects play a crucial role in determining reaction rates and selectivity patterns [18] [19]. Studies have shown that optimal bromination conditions for polycyclic indole systems typically occur at temperatures between negative twenty and eighty degrees Celsius, with significant variations depending on the specific substrate and brominating agent used [13] [14] [20].

The following data table summarizes key kinetic parameters for bromine substitution reactions in related polycyclic indole systems:

SubstrateTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Reference
7-Bromoisatin252.2 × 10⁶85.2 [21]
Indole-4,7-dione601.4 × 10⁹42.1 [22]
5-Bromoindole-205.9 × 10²67.8 [13]
7-Bromoindole806.6 × 10²55.3 [23]
Cyclopenta[b]indole-201.1 × 10⁷78.4 [13]
Benzo[e]indole precursor652.0 × 10⁵91.6 [7]

The mechanism of bromine incorporation involves initial coordination of bromine with the aromatic system, followed by formation of a bromonium intermediate [15] [20]. This intermediate undergoes nucleophilic attack by the indole nitrogen or adjacent aromatic carbons, leading to the formation of the brominated product [17] [14] [15].

Kinetic studies reveal that the rate-determining step varies with temperature and substrate structure [24] [25]. At lower temperatures, the formation of the bromonium intermediate is rate-limiting, while at higher temperatures, the subsequent cyclization or rearrangement steps become controlling [26] [18] [20].

The activation energies for these processes range from approximately forty-two to ninety-two kilojoules per mole, reflecting the significant electronic reorganization required for successful bromine incorporation [7] [22] [24]. These values are consistent with electrophilic aromatic substitution mechanisms involving highly conjugated polycyclic systems [27] [28] [15].

Regioselectivity Challenges in Benzo-Fused Indole-dione Synthesis

Regioselectivity in the synthesis of benzo-fused indole-diones, particularly 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione, presents significant challenges due to multiple potential sites of reactivity within the polycyclic framework [29] [10] [30]. The regioselectivity is influenced by electronic effects, steric hindrance, and reaction conditions, making predictive control of product formation a complex undertaking [31] [32] [11].

The electronic distribution in benzo-fused indole systems creates distinct reactivity patterns that favor certain positions over others [28] [10] [33]. The presence of electron-withdrawing dione functionality significantly alters the electron density distribution, creating preferred sites for electrophilic attack [29] [30] [34].

Experimental studies have identified several key factors that influence regioselectivity in these systems [3] [35] [9]. Temperature effects are particularly pronounced, with higher temperatures generally leading to decreased selectivity due to increased thermal energy overcoming kinetic barriers to alternative reaction pathways [18] [19].

The following table presents regioselectivity data for various synthetic approaches to benzo-fused indole-dione systems:

Reaction ConditionsMajor Product Ratio (%)Minor Product Ratio (%)Temperature EffectReference
Thermal cyclization, 65°C99:11:99High selectivity maintained [7]
Palladium-catalyzed, 110°C85:1515:85Decreased selectivity >120°C [3]
Photochemical, 350 nm92:88:92Temperature independent [3]
Zinc-catalyzed, 60°C78:2222:78Optimal at 60-80°C [35]
Rhodium-catalyzed, 80°C89:1111:89Decreased selectivity <60°C [9]
Iodocyclization, RT91:99:91Ambient conditions favored [2]

Metal-catalyzed approaches offer improved regioselectivity compared to purely thermal methods [3] [10] [9]. Rhodium and palladium catalysts have shown particular promise in directing cyclization to specific positions within the benzo-fused indole framework [28] [10] [9]. These catalysts operate through coordination to specific heteroatoms or aromatic positions, thereby influencing the electronic environment and favoring particular reaction pathways [33] [8] [9].

Photochemical cyclization represents another approach to controlling regioselectivity [3] [8] [36]. The use of specific wavelengths can selectively activate certain electronic transitions, leading to preferential formation of desired regioisomers [3] [8]. Studies have shown that ultraviolet irradiation at wavelengths around three hundred fifty nanometers provides excellent regioselectivity for certain benzo-fused indole-dione syntheses [3] [36].

The thermodynamic parameters governing these cyclization processes provide insight into the driving forces behind regioselectivity [37] [38]. The following table summarizes key thermodynamic data for various cyclization pathways:

Cyclization TypeΔH (kJ/mol)ΔS (J/mol·K)ΔG at 298K (kJ/mol)Favored Temperature Range (°C)Reference
6-endo-dig-42.3-89.2-15.760-100 [37]
5-exo-trig-38.7-76.5-15.925-80 [38]
Intramolecular benzoin-51.2-102.3-20.780-120 [37]
Radical cyclization-29.8-68.9-9.30-60 [24]
Electrocyclic closure-35.4-81.7-11.040-90 [8]
Anionic cyclization-48.1-95.6-19.620-70 [12]

The data reveal that intramolecular cyclization processes are generally thermodynamically favored, with negative enthalpy changes ranging from approximately thirty to fifty-one kilojoules per mole [12] [37] [38]. The entropy changes are consistently negative, reflecting the loss of conformational freedom upon cyclization [37] [24] [8].

Steric effects also play a crucial role in determining regioselectivity [31] [35] [39]. The presence of substituents on the indole ring or the fused benzene system can create significant steric hindrance, blocking certain reaction pathways and favoring others [16] [31] [35]. This effect is particularly pronounced in the case of bulky substituents such as phenyl or alkyl groups at positions adjacent to the reaction site [31] [39].

Solvent effects represent another important consideration in regioselectivity control [32] [35] [38]. Polar solvents can stabilize charged intermediates, potentially altering the preferred reaction pathway [32] [38]. Studies have shown that the choice of solvent can dramatically influence the product distribution in benzo-fused indole-dione syntheses [35] [38] [36].

Antiviral Mechanism Exploration Against Coronaviridae Family Targets

The exploration of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione as an antiviral agent against coronaviruses reveals compelling mechanistic insights derived from extensive research on related indole derivatives and benzocarbazoledinone compounds. Based on comprehensive structure-activity relationship studies, this brominated benzoindole compound demonstrates significant potential for targeting key viral proteases essential for coronavirus replication [1] [2] [3].

The primary antiviral mechanism centers on the inhibition of viral proteases, particularly the 3C-like protease (3CLpro), also known as the main protease (Mpro), which is conserved across coronaviruses including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), SARS-CoV-2, and Middle East Respiratory Syndrome Coronavirus (MERS-CoV) [4]. The bromine substitution at the 7-position of the benzo[e]indole scaffold enhances binding affinity through electron-withdrawing effects, consistent with established structure-activity relationships where halogen substituents significantly improve antiviral efficacy [5] [2].

Molecular docking studies on related brominated indole derivatives demonstrate that the compound engages in critical hydrogen bonding interactions with key catalytic residues Cysteine 145 and Histidine 41 within the protease active site [1] [4]. The rigid planar structure of the benzo[e]indole core facilitates optimal positioning within the enzyme binding pocket, while the bromine atom at position 7 contributes to enhanced electronic interactions that stabilize the enzyme-inhibitor complex [5] [6].

The dione functionality at positions 1 and 2 of the benzo[e]indole ring system provides additional hydrogen bond acceptor sites, enabling interactions with essential amino acid residues including Asparagine 142 and Glutamic acid 166 [1] [4]. These interactions are crucial for achieving nanomolar inhibitory potency, as observed in closely related carboxamide-substituted isatin derivatives that exhibit IC50 values ranging from 0.045 to 0.37 μM against coronavirus proteases [4].

Furthermore, the extended aromatic system of the benzo[e]indole structure allows for π-π stacking interactions with aromatic residues such as Histidine 41, enhancing the overall binding affinity and selectivity for viral proteases over human enzymes [1]. The hydrophobic characteristics of the brominated scaffold enable effective insertion into the hydrophobic binding tunnel formed by Methionine 49 and Methionine 165, critical residues that define the substrate specificity of coronavirus proteases [4].

Comparative Analysis with Non-Brominated Isatin Derivatives

The comparative analysis of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione against non-brominated isatin derivatives reveals significant structure-activity relationships that underscore the importance of halogen substitution in antiviral drug design. Comprehensive studies on related compounds demonstrate clear trends in activity enhancement attributable to bromination patterns [5] [2] [6].

Activity Enhancement Through Bromination

Direct comparisons between brominated and non-brominated isatin derivatives reveal substantial improvements in antiviral potency upon halogen incorporation. Specifically, 7-bromo-substituted isatin derivatives demonstrate 2-fold enhancement in SARS-CoV 3C-like protease inhibition compared to their nitro-substituted analogs (IC50 0.98 μM versus 2.0 μM) [2]. This improvement pattern suggests that 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione would exhibit superior activity compared to its non-brominated counterpart.

The position-dependent effects of bromination are particularly noteworthy in structure-activity relationship analyses. Studies on brominated isatin derivatives reveal that halogen substitution at specific positions dramatically influences antiviral efficacy [5] [6]. The 5-position bromination in isatin scaffolds yields compounds with IC50 values of 0.95 μM against SARS-CoV protease, while 7-position bromination achieves comparable potency at 0.98 μM [2]. These findings suggest that the 7-bromo substitution in the target compound occupies an optimal position for protease binding interactions.

Selectivity Index Improvements

Non-brominated isatin derivatives typically exhibit moderate selectivity indices, often requiring optimization to achieve therapeutic windows suitable for clinical development [9] [10]. In contrast, brominated analogs demonstrate enhanced selectivity profiles due to improved binding specificity for viral targets over human enzymes [5]. The electron-withdrawing nature of bromine creates more selective binding interactions with viral protease active sites, reducing off-target effects and improving the therapeutic index.

Comparative cytotoxicity studies reveal that brominated compounds often exhibit reduced cellular toxicity while maintaining or enhancing antiviral activity [5] [6]. This dual benefit results in significantly improved selectivity indices, with some brominated derivatives achieving selectivity values exceeding 100-fold compared to their non-halogenated analogs [5].

Pharmacokinetic Advantages

The incorporation of bromine into the indole scaffold provides several pharmacokinetic advantages over non-brominated derivatives . Halogen substitution typically increases lipophilicity, enhancing cellular uptake and bioavailability while maintaining appropriate aqueous solubility for formulation development . Studies on related brominated indole compounds demonstrate improved membrane permeability and enhanced tissue distribution compared to non-halogenated analogs.

The metabolic stability of brominated compounds often surpasses that of non-brominated derivatives due to the electron-withdrawing effects of halogen substitution, which reduce susceptibility to oxidative metabolism . This enhanced stability translates to prolonged drug exposure and potentially reduced dosing frequency in clinical applications.

Comparative Mechanism Analysis

The mechanistic differences between brominated and non-brominated isatin derivatives center on enhanced binding affinity and altered interaction profiles with viral targets [5] [2]. Non-brominated compounds typically rely primarily on hydrogen bonding and hydrophobic interactions for target binding, while brominated analogs benefit from additional halogen bonding interactions that significantly strengthen enzyme-inhibitor complexes [5].

Molecular dynamics simulations of brominated versus non-brominated isatin derivatives reveal increased binding stability and reduced dissociation rates for halogenated compounds [5]. The bromine atom participates in favorable electrostatic interactions with positively charged amino acid residues within protease active sites, creating more stable and longer-lasting inhibitory complexes [5] [6].

The comparative analysis strongly supports the superior antiviral potential of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione over non-brominated analogs, with expectations of enhanced potency, improved selectivity, and favorable pharmacokinetic properties that position this compound as a promising lead for coronavirus therapeutic development [1] [5] [2].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.95819 g/mol

Monoisotopic Mass

274.95819 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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